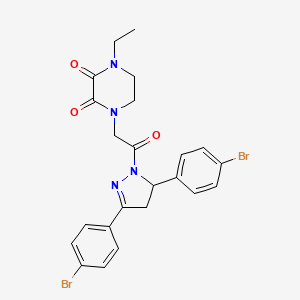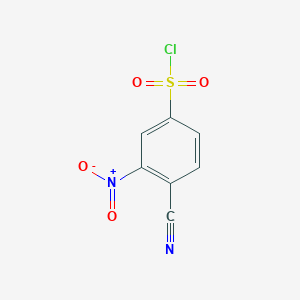![molecular formula C20H24ClN7O2 B2995418 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920412-62-0](/img/structure/B2995418.png)
3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a triazole ring, a piperazine ring, and a ketone group. Triazole rings are often found in pharmaceuticals and biologically important compounds . Piperazine rings are common in drugs and are known for their versatile biological activities. The presence of a ketone group could also contribute to the compound’s reactivity.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, triazole-containing compounds are typically synthesized using a variety of methods . One common method involves the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. Triazoles can exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . The specific isomer would depend on the position of the nitrogen atoms in the triazole ring.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. Triazoles are known to participate in a variety of reactions, including those involving hydrogen-bonding and dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of a triazole ring could contribute to the compound’s ability to form hydrogen bonds, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Anti-Psychotic Applications
Thiophene and its substituted derivatives, which include the compound , have been reported to possess a wide range of therapeutic properties. They have been proven to be effective drugs with biological and physiological functions such as anti-inflammatory and anti-psychotic .
Anti-Arrhythmic and Anti-Anxiety Applications
The compound also shows potential in the treatment of arrhythmia and anxiety disorders. This is due to the therapeutic properties of thiophene and its derivatives .
Anti-Fungal and Antioxidant Applications
The compound has been reported to have anti-fungal and antioxidant properties. This makes it a potential candidate for the development of new anti-fungal medications and antioxidants .
Estrogen Receptor Modulating Applications
The compound has been found to have estrogen receptor modulating properties. This suggests potential applications in the treatment of conditions related to estrogen receptors .
Anti-Mitotic and Anti-Microbial Applications
The compound has been reported to have anti-mitotic and anti-microbial properties. This suggests potential applications in the treatment of conditions related to cell division and microbial infections .
Kinases Inhibiting and Anti-Cancer Applications
The compound has been reported to have kinases inhibiting and anti-cancer properties. This suggests potential applications in the treatment of cancer and conditions related to kinases .
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,3-triazole core have been found to have broad applications in drug discovery . They have been used in the development of various pharmaceuticals, including anticonvulsant drugs, broad-spectrum cephalosporin antibiotics, anticancer drugs, and β-lactum antibiotics .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resemble the amide bond, mimicking an E or a Z amide bond . This allows them to interact specifically with different target receptors.
Biochemical Pathways
Compounds with a similar 1,2,3-triazole core have been found to exhibit various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the bioavailability of such compounds.
Action Environment
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that they may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
3-chloro-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O2/c1-20(2,12-21)19(29)27-10-8-26(9-11-27)17-16-18(23-13-22-17)28(25-24-16)14-4-6-15(30-3)7-5-14/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDBPCQHDFDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)
![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)


![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2995343.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2995345.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2995346.png)
![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)


![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2995355.png)
![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)